molecular formula C42H28O2 B14681931 5,12-Dihydro-5,6,11,12-tetraphenyl-5,12-epidioxynaphthacene CAS No. 32287-37-9

5,12-Dihydro-5,6,11,12-tetraphenyl-5,12-epidioxynaphthacene

Cat. No.: B14681931
CAS No.: 32287-37-9
M. Wt: 564.7 g/mol
InChI Key: AQMPDRUEYIQQCY-UHFFFAOYSA-N
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Description

5,12-Dihydro-5,6,11,12-tetraphenyl-5,12-epidioxynaphthacene is a complex organic compound with the molecular formula C42H28O2. This compound is known for its unique structural properties and is often studied in the context of organic electronics and chemiluminescence research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,12-Dihydro-5,6,11,12-tetraphenyl-5,12-epidioxynaphthacene typically involves the reaction of rubrene (5,6,11,12-tetraphenylnaphthacene) with oxygen. One common method includes the use of bromine in dry dichloromethane at room temperature, which produces 5,12-dibromo-5,12-dihydro-5,6,11,12-tetraphenylnaphthacene. This intermediate can then be further reacted to form the desired compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5,12-Dihydro-5,6,11,12-tetraphenyl-5,12-epidioxynaphthacene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism by which 5,12-Dihydro-5,6,11,12-tetraphenyl-5,12-epidioxynaphthacene exerts its effects is primarily through its interaction with light and electrons. In chemiluminescence, the compound undergoes a series of electron transfers and energy releases, resulting in the emission of light. The molecular targets and pathways involved include the excitation of electrons within the compound’s molecular structure, leading to photon emission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,12-Dihydro-5,6,11,12-tetraphenyl-5,12-epidioxynaphthacene is unique due to its specific structural configuration, which imparts distinct photoluminescent and chemiluminescent properties. This makes it particularly valuable in advanced research applications in organic electronics and optoelectronics .

Properties

CAS No.

32287-37-9

Molecular Formula

C42H28O2

Molecular Weight

564.7 g/mol

IUPAC Name

1,3,10,12-tetraphenyl-19,20-dioxapentacyclo[10.6.2.02,11.04,9.013,18]icosa-2,4,6,8,10,13,15,17-octaene

InChI

InChI=1S/C42H28O2/c1-5-17-29(18-6-1)37-33-25-13-14-26-34(33)38(30-19-7-2-8-20-30)40-39(37)41(31-21-9-3-10-22-31)35-27-15-16-28-36(35)42(40,44-43-41)32-23-11-4-12-24-32/h1-28H

InChI Key

AQMPDRUEYIQQCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=C(C4=CC=CC=C42)C5=CC=CC=C5)C6(C7=CC=CC=C7C3(OO6)C8=CC=CC=C8)C9=CC=CC=C9

Origin of Product

United States

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